molecular formula C6H5ClN2O B12336694 4-Chloro-6-methylpyrimidine-2-carbaldehyde

4-Chloro-6-methylpyrimidine-2-carbaldehyde

Cat. No.: B12336694
M. Wt: 156.57 g/mol
InChI Key: WOUFDCKPZXUHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methylpyrimidine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and an aldehyde group at the 2nd position. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylpyrimidine-2-carbaldehyde typically involves the chlorination of 6-methylpyrimidine-2-carbaldehyde. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: 4-Chloro-6-methylpyrimidine-2-carboxylic acid.

    Reduction: 4-Chloro-6-methylpyrimidine-2-methanol.

Scientific Research Applications

4-Chloro-6-methylpyrimidine-2-carbaldehyde is used in scientific research for various applications:

    Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and nucleic acid analogs.

    Medicine: As a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: In the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyrimidine-2-carbaldehyde depends on its application. In medicinal chemistry, it acts as a building block for drugs that target specific enzymes or receptors. The chloro and aldehyde groups can interact with biological molecules, leading to inhibition or activation of enzymatic pathways. The exact molecular targets and pathways vary depending on the specific derivative or application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methylpyrimidine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and aldehyde groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

4-chloro-6-methylpyrimidine-2-carbaldehyde

InChI

InChI=1S/C6H5ClN2O/c1-4-2-5(7)9-6(3-10)8-4/h2-3H,1H3

InChI Key

WOUFDCKPZXUHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.